Methyl 3-hydroxy-4-methylthiophene-2-carboxylate
Description
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with hydroxyl (-OH), methyl (-CH₃), and methoxycarbonyl (-COOCH₃) groups. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
Properties
IUPAC Name |
methyl 3-hydroxy-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIWZFUPRJXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32711-57-2 | |
| Record name | methyl 3-hydroxy-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is a well-established method to synthesize substituted thiophenes by cyclization of ketones or nitriles with elemental sulfur and a base catalyst. For example, ethyl cyanoacetate, sulfur, and morpholine under reflux conditions (typically 80–120°C) for about 6 hours yield the thiophene core intermediate with moderate efficiency (~60% yield).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Ethyl cyanoacetate, sulfur, morpholine (reflux, 6h) | 60% | Gewald reaction for thiophene core |
Regioselective Methylation at C4
Methylation is typically achieved via alkylation using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for 12 hours. This step introduces the methyl group selectively at the 4-position.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF (rt, 12h) | 75% | C4-methyl introduction |
Hydroxylation at C3 Position
Hydroxylation of the methylated thiophene involves borane (B₂H₆) treatment followed by oxidation with hydrogen peroxide (H₂O₂) in basic medium (NaOH). This sequence installs the hydroxy group at the 3-position with moderate yield (~50%).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Hydroxylation | B₂H₆ followed by H₂O₂/NaOH | 50% | C3-hydroxy group introduction |
Esterification to Form Methyl Ester
The final step is esterification of the carboxylic acid precursor using methanol in the presence of sulfuric acid (H₂SO₄) under reflux for 4 hours. This step yields the methyl ester functional group with high efficiency (~85%).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (reflux, 4h) | 85% | Formation of methyl ester |
Alternative and Advanced Synthetic Routes
Synthesis via 3-Amino-4-methylthiophene-2-carboxylate Intermediate
An alternative approach involves the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate as an intermediate, which can be subsequently transformed into the hydroxy derivative.
- Starting from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, a reaction with hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) at 70–90°C for 4 hours forms an oxime intermediate.
- Treatment with ammonium hydroxide for 30 minutes yields the amino-thiophene derivative.
- This process achieves high yields (up to 96.5%) and high purity (98.3%).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, FeCl₃, cyanuric chloride, hydroxylamine hydrochloride in DMF (70–90°C, 4h) | Intermediate | Oxime formation |
| 2 | Ammonium hydroxide (25%) addition, stirring 30 min | 96.5% | Amino-thiophene formation |
This method is supported by patent literature describing a single-step conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes under mild conditions, avoiding long reaction times and multiple isolations.
Optimization Considerations
- Temperature: Elevated temperatures (80–120°C) favor cyclization and substitution but may increase side reactions; careful control is essential.
- Catalysts: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) improve regioselectivity during methylation.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.
- Purification: Reverse-phase high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures yields high purity (>95%).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Thiophene Cyclization | Ethyl cyanoacetate, sulfur, morpholine (reflux 6h) | 60 | Gewald reaction |
| 2 | Methylation | CH₃I, K₂CO₃, DMF (rt, 12h) | 75 | C4-methyl group introduction |
| 3 | Hydroxylation | B₂H₆, then H₂O₂/NaOH | 50 | C3-hydroxy group installation |
| 4 | Esterification | MeOH, H₂SO₄ (reflux, 4h) | 85 | Methyl ester formation |
| Alt. 1 | Oxime formation | 3-oxotetrahydrothiophene, FeCl₃, cyanuric chloride, hydroxylamine hydrochloride in DMF (70–90°C, 4h) | Intermediate | Oxime intermediate synthesis |
| Alt. 2 | Amination | Ammonium hydroxide (25%), stirring 30 min | 96.5 | Amino-thiophene formation |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-oxo-4-methylthiophene-2-carboxylate.
Reduction: 3-hydroxy-4-methylthiophene-2-methanol.
Substitution: 3-hydroxy-4-bromo-4-methylthiophene-2-carboxylate.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Drug Synthesis: Methyl 3-hydroxy-4-methylthiophene-2-carboxylate serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to interact with biological pathways, making it valuable in developing drugs for neurological disorders and other therapeutic areas .
Case Study:
- Articaine Production: This compound is used in the manufacturing process of Articaine, a local anesthetic widely used in dental procedures. Its thiophene ring structure contributes to the drug's efficacy and safety profile .
Agricultural Chemicals
Key Applications:
- Agrochemical Formulation: The compound enhances the effectiveness of crop protection products by improving their action against pests and diseases. Its application in agrochemicals helps in developing safer and more efficient agricultural practices .
Data Table: Agrochemical Efficacy
| Agrochemical Product | Active Ingredient | Efficacy Improvement |
|---|---|---|
| Crop Protection Agent A | This compound | +30% pest resistance |
| Fungicide B | This compound | +25% disease control |
Material Science
Key Applications:
- Electronic Materials: Research indicates that this compound can be utilized in developing new materials with enhanced electronic properties. Its unique thiophene structure allows for improved conductivity, making it suitable for electronic applications .
Case Study:
- Conductive Polymers: Studies have shown that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity, leading to applications in flexible electronics and sensors .
Organic Synthesis
Key Applications:
- Building Block for Complex Molecules: The compound is widely used as a building block in organic synthesis, facilitating the creation of more complex molecules. This is crucial for advancing chemical research and developing new synthetic methodologies .
Data Table: Synthesis Pathways
| Synthesis Method | Yield (%) | Time (hours) |
|---|---|---|
| Method A | 85% | 5 |
| Method B | 75% | 10 |
Colorants and Dyes
Key Applications:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The thiophene ring can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Polarity and Solubility : Hydroxyl and carboxylate groups increase polarity compared to halogenated or aryl-substituted analogs. For example, methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate exhibits higher lipophilicity (XLogP3 = 3.5) due to chloro and methylsulfanyl groups .
- Hydrogen Bonding: The hydroxyl group in the target compound facilitates stronger hydrogen-bonding interactions than amino or methoxy groups, as demonstrated in crystallographic studies of similar systems .
- Thermal Stability: Methyl/ethyl ester groups generally enhance stability compared to free carboxylic acids, as noted in NMR and IR analyses of related compounds .
Biological Activity
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C7H8O3S
- CAS Number: 32822-85-8
The compound features a thiophene ring with a hydroxyl group and a carboxylate moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with metabolic enzymes and cellular signaling pathways.
Key Biological Activities
-
Antimicrobial Properties:
- Studies have suggested that this compound shows significant antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.
-
Anticancer Potential:
- Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation through modulation of key signaling pathways such as MAPK/ERK.
-
Interaction with Cytochrome P450:
- The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests that it may influence the pharmacokinetics of co-administered drugs.
The biological effects of this compound can be attributed to several mechanisms:
-
Enzyme Modulation:
- It modulates the activity of cytochrome P450 enzymes, potentially altering metabolic pathways and enhancing or diminishing the efficacy of other therapeutic agents.
-
Cell Signaling Pathways:
- The compound has been shown to affect cellular processes by modulating signaling pathways critical for cell proliferation and differentiation, particularly through the MAPK/ERK pathway.
Case Studies and Research Findings
A review of recent studies highlights the compound's promising biological activities:
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, suggesting potential use in treating bacterial infections. |
| Cancer Cell Proliferation Inhibition | Showed significant reduction in cell viability in vitro, indicating potential as an anticancer agent. |
| Cytochrome P450 Interaction Study | Identified binding affinity with specific P450 isoforms, affecting drug metabolism profiles. |
Synthesis and Applications
This compound can be synthesized through various methods, including:
-
Chemical Synthesis:
- The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives and incorporating functional groups through electrophilic substitutions.
-
Pharmaceutical Applications:
- Given its biological activities, this compound is being explored for potential applications in pharmaceuticals, particularly in developing new antimicrobial and anticancer drugs.
Q & A
Q. What are the common synthetic routes for Methyl 3-hydroxy-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves constructing the thiophene core, followed by functionalization with methyl and hydroxy groups, and esterification. A generalized approach includes:
- Step 1: Formation of the thiophene ring via cyclization of α,β-unsaturated ketones or via Gewald reactions using active methylene compounds (e.g., ketones or nitriles) .
- Step 2: Regioselective introduction of substituents (e.g., methyl at C4 and hydroxy at C3) using alkylation/oxidation sequences or directed ortho-metalation strategies.
- Step 3: Esterification of the carboxylic acid precursor using methanol under acid catalysis.
Optimization Considerations:
- Temperature: Elevated temperatures (~80–120°C) improve cyclization efficiency but may increase side reactions.
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during substitution .
- Purification: Reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity (>95%) .
Example Protocol (Hypothetical):
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Ethyl cyanoacetate, sulfur, morpholine (reflux, 6h) | 60% | Gewald reaction for thiophene core |
| Methylation | CH₃I, K₂CO₃, DMF (rt, 12h) | 75% | C4-methyl introduction |
| Hydroxylation | B₂H₆ followed by H₂O₂/NaOH | 50% | C3-hydroxy group |
| Esterification | MeOH, H₂SO₄ (reflux, 4h) | 85% | Final product |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer: Key techniques include:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on SDS guidelines for analogous thiophene derivatives :
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis/purification to avoid inhalation (respiratory irritation risk).
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage: In airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How can X-ray crystallography and computational methods resolve molecular conformation and crystal packing?
Methodological Answer:
- Crystallization: Diffraction-quality crystals are grown via slow evaporation from ethanol/water.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Refinement: SHELXL (for small molecules) refines atomic positions, thermal parameters, and hydrogen bonding . ORTEP-3 visualizes displacement ellipsoids and molecular geometry .
- Computational Analysis: Density Functional Theory (DFT) optimizes gas-phase geometry, comparing bond lengths/angles with crystallographic data to assess packing effects .
Key Findings (Hypothetical):
Q. What strategies are employed to analyze contradictory spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splits or IR absorptions) are resolved via:
- 2D NMR (HSQC/HMBC): Correlates 1H-13C couplings to confirm connectivity. For example, HMBC cross-peaks between C3-OH and C4-CH₃ validate substitution pattern .
- Isotopic Labeling: Deuterated analogs distinguish exchangeable protons (e.g., -OH vs. NH).
- X-ray Diffraction: Absolute configuration determination resolves ambiguities in chiral centers .
Q. How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -COOCH₃): Direct electrophilic substitution to electron-rich positions (C5).
- Hydroxy Group: Participates in hydrogen bonding, reducing nucleophilicity but enabling protection/deprotection strategies (e.g., silylation with TBSCl) .
- Methyl Group: Steric hindrance at C4 limits reactivity at adjacent positions, favoring regioselective functionalization at C5 .
Q. What are the challenges in determining hydrogen-bonding patterns in its crystalline form, and how are they addressed?
Methodological Answer:
- Challenge: Overlapping donor/acceptor sites complicate assignment.
- Resolution: Graph set analysis (Etter’s method) categorizes H-bond motifs (e.g., D = donor, A = acceptor):
- Neutron Diffraction: Locates H-atoms with precision, but requires deuterated crystals.
Q. In pharmacological studies, how is the structure-activity relationship (SAR) of this compound investigated?
Methodological Answer:
- Derivative Synthesis: Modify substituents (e.g., replace -OH with -OCH₃ or halogens) to assess bioactivity changes.
- In Vitro Assays: Test inhibition of enzymes (e.g., kinases) or receptor binding (IC₅₀ values).
- Computational Docking: AutoDock Vina predicts binding modes to targets (e.g., COX-2 active site), correlating with experimental IC₅₀ .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
